Pseudobaptigenin
Pseudobaptigenin
Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-).
Pseudobaptigenin has been reported in Spatholobus suberectus, Maackia amurensis, and other organisms with data available.
Pseudobaptigenin has been reported in Spatholobus suberectus, Maackia amurensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
90-29-9
VCID:
VC21336631
InChI:
InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
SMILES:
Array
Molecular Formula:
C16H10O5
Molecular Weight:
282.25 g/mol
Pseudobaptigenin
CAS No.: 90-29-9
Cat. No.: VC21336631
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pseudobaptigenin is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone and in which the phenyl group at position 3 is replaced by a 1,3-benzodioxol-5-yl group. It has a role as an antiprotozoal drug and a plant metabolite. It is a member of benzodioxoles and a member of 7-hydroxyisoflavones. It is a conjugate acid of a pseudobaptigenin(1-). Pseudobaptigenin has been reported in Spatholobus suberectus, Maackia amurensis, and other organisms with data available. |
|---|---|
| CAS No. | 90-29-9 |
| Molecular Formula | C16H10O5 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2 |
| Standard InChI Key | KNJNBKINYHZUGC-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O |
| Melting Point | 296 - 298 °C |
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